molecular formula C9H11FO B2473660 (1S)-1-(4-fluoro-2-methylphenyl)ethan-1-ol CAS No. 1567976-15-1

(1S)-1-(4-fluoro-2-methylphenyl)ethan-1-ol

Cat. No.: B2473660
CAS No.: 1567976-15-1
M. Wt: 154.184
InChI Key: OOZVPOAUVOHRHX-ZETCQYMHSA-N
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Description

(1S)-1-(4-fluoro-2-methylphenyl)ethan-1-ol: is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with a hydroxyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(4-fluoro-2-methylphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 4-fluoro-2-methylbenzaldehyde.

    Reduction Reaction: The aldehyde group is reduced to an alcohol group using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Chiral Resolution: To obtain the (1S) enantiomer, chiral resolution techniques such as enzymatic resolution or chiral chromatography are employed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas to reduce the aldehyde to the alcohol.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can undergo further reduction to form the corresponding alkane using strong reducing agents.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), Potassium tert-butoxide (KOtBu)

Major Products:

    Oxidation: (1S)-1-(4-fluoro-2-methylphenyl)ethanone

    Reduction: (1S)-1-(4-fluoro-2-methylphenyl)ethane

    Substitution: Various substituted phenyl ethanols depending on the nucleophile used

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Building Block: Employed in the synthesis of chiral compounds for asymmetric synthesis.

Biology:

    Enzyme Inhibition Studies: Investigated for its potential as an enzyme inhibitor in biochemical assays.

Medicine:

    Pharmaceutical Development: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry:

    Material Science: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (1S)-1-(4-fluoro-2-methylphenyl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards specific targets. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

    (1R)-1-(4-fluoro-2-methylphenyl)ethan-1-ol: The enantiomer of the compound with similar properties but different biological activity.

    4-fluoro-2-methylbenzyl alcohol: Lacks the chiral center, resulting in different reactivity and applications.

    4-fluoro-2-methylphenol: Contains a hydroxyl group directly attached to the phenyl ring, leading to different chemical behavior.

Uniqueness:

    Chirality: The (1S) configuration imparts specific stereochemical properties that are crucial for certain applications, particularly in pharmaceuticals.

    Fluorine Substitution: The presence of the fluorine atom enhances the compound’s stability and reactivity, making it valuable in various chemical reactions.

Properties

IUPAC Name

(1S)-1-(4-fluoro-2-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7,11H,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZVPOAUVOHRHX-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H](C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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